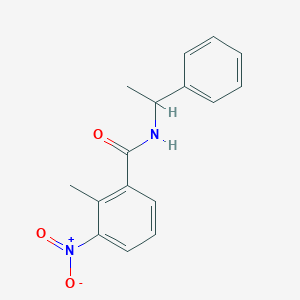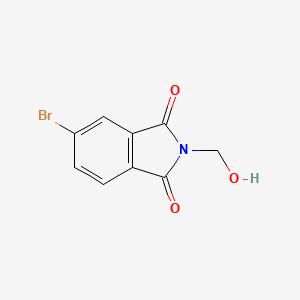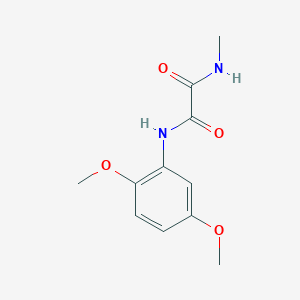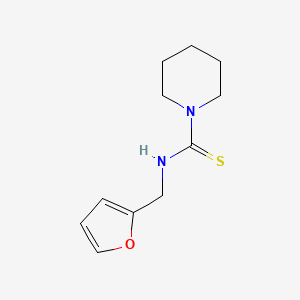
2-methyl-3-nitro-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-nitro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The exact mechanism of action of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells (4). It has also been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells (5). Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (6). It has also been found to reduce oxidative stress and lipid peroxidation in animal models of neurodegenerative diseases (7). In addition, it has been shown to enhance the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (8).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide. One area of research could focus on the development of novel drug formulations that enhance the solubility and bioavailability of the compound. Another area of research could explore the use of this compound in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential molecular targets for drug development.
Synthesemethoden
The synthesis of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with N-(1-phenylethyl)amine in the presence of a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-nitro-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (2). In addition, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties (3). These properties make it a promising candidate for the development of novel drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-14(9-6-10-15(11)18(20)21)16(19)17-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAUECYPDAPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)


![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5004808.png)
![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-{[6-(2,3-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5004842.png)

![1-benzothiophene-2,3-dione 2-[(4-iodophenyl)hydrazone]](/img/structure/B5004859.png)
![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004876.png)
![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)